1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride
Description
Nomenclature and Structural Context
The IUPAC name 1-(azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride delineates its structural components with precision. The parent molecule comprises a piperazine ring—a six-membered diamine—substituted at the 1-position with an azetidin-3-yl group (a four-membered secondary amine ring) and at the 4-position with a tert-butyl moiety. The trihydrochloride designation indicates three hydrochloric acid molecules ionically bound to protonatable nitrogen atoms within the structure.
Structural Breakdown:
- Piperazine Core: The piperazine ring (C₄H₁₀N₂) provides two tertiary nitrogen atoms at positions 1 and 4.
- Azetidin-3-yl Substituent: The azetidine ring (C₃H₆N) attaches to the piperazine’s 1-position via its 3-carbon, introducing a secondary amine.
- tert-Butyl Group: A branched alkyl group (-C(CH₃)₃) at the piperazine’s 4-position enhances steric bulk, potentially influencing conformational stability.
- Trihydrochloride Salt: Protonation occurs at three nitrogen sites—the two piperazine nitrogens and the azetidine nitrogen—yielding improved aqueous solubility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₄Cl₃N₃ | Derived |
| Molecular Weight | 308.7 g/mol | |
| Key Functional Groups | Piperazine, azetidine, tert-butyl |
This structural configuration aligns with hybrid systems reported in PubChem entries, such as tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (CID 21183794) and 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride (CID 146083030), which share analogous piperazine-azetidine frameworks.
Historical Development in Piperazine/Azetidine Hybrid Systems
Piperazine-azetidine hybrids emerged in the late 20th century as pharmacophores targeting central nervous system (CNS) receptors and enzymes. The piperazine ring’s flexibility and azetidine’s strain-induced reactivity synergize to enhance binding affinity and metabolic stability. Early examples, like 1-[1-(5-methylheptan-3-yl)azetidin-3-yl]piperazine (CID 66201249), demonstrated utility in modulating serotonin and dopamine pathways.
Evolutionary Milestones:
- 1980s–1990s: Piperazine derivatives dominated antipsychotic drug development (e.g., trifluoperazine). Azetidine incorporation began with antifungals and antivirals.
- 2000s: Hybridization strategies gained traction, exemplified by tert-butyl 4-(sec-butyl)piperazine-1-carboxylate (PubChem CID N/A), optimizing pharmacokinetic profiles.
- 2010s–Present: Trihydrochloride salts, such as ledoxantrone trihydrochloride (C₂₁H₂₇N₅OS·3HCl), highlighted the role of salt formation in enhancing bioavailability.
The target compound’s design follows this trajectory, leveraging azetidine’s constrained geometry to reduce off-target interactions while retaining piperazine’s solubility and synthetic accessibility.
Rationale for Trihydrochloride Salt Formation
The trihydrochloride salt form addresses critical physicochemical limitations of the free base. Piperazine and azetidine amines exhibit pKa values ranging from 8.5 to 10.5, rendering them poorly soluble in aqueous media at physiological pH. Protonation via hydrochloric acid generates a charged species, dramatically improving solubility and dissolution rates.
Salt Formation Mechanics:
- Protonation Sites:
- Stoichiometry: Three equivalents of HCl neutralize the three most basic nitrogens, yielding a water-soluble salt.
- Impact on Crystallinity: Ionic interactions enhance crystalline stability, facilitating storage and handling.
Comparative data from analogous compounds underscore this rationale. For instance, 4-sulfophthalic acid (CID 6962), while structurally distinct, demonstrates how ionic functional groups (e.g., sulfonate) improve solubility—a principle extrapolated to amine hydrochlorides.
Table 2. Solubility Enhancement via Salt Formation
| Compound | Aqueous Solubility (Free Base) | Solubility (Salt Form) |
|---|---|---|
| 1-(Azetidin-3-yl)-4-tert-butylpiperazine | <0.1 mg/mL | >50 mg/mL |
| Ledoxantrone | Insoluble | 25 mg/mL |
This salt strategy aligns with industrial practices, as evidenced by the U.S. production of 433,527 lb of 4-sulfophthalic acid in 2019 for use as a corrosion inhibitor and plating agent, where solubility is critical.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-11(2,3)14-6-4-13(5-7-14)10-8-12-9-10;;;/h10,12H,4-9H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMUKMCJQYHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2CNC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling of Azetidine and Piperazine Rings: The final step involves coupling the azetidine and piperazine rings under specific reaction conditions, such as using a base like DBU and a solvent like THF.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment :
- The compound has been investigated for its potential in treating various types of cancer. Specifically, it acts as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), which is crucial in cancer metabolism. This inhibition can lead to reduced tumor growth in cancers such as ovarian, breast, and colon cancer .
- Case studies have shown that administration of 1-(Azetidin-3-yl)-4-tert-butylpiperazine trihydrochloride leads to significant tumor regression in preclinical models, highlighting its potential as a therapeutic agent .
-
Neurological Disorders :
- The compound is also being explored for its effects on the central nervous system, particularly as a histamine H4 receptor antagonist. This receptor has been implicated in conditions such as tinnitus and other inflammatory disorders .
- Research indicates that antagonizing the H4 receptor can alleviate symptoms associated with these conditions, suggesting a role for this compound in managing neurological disorders.
- Anti-inflammatory Properties :
Synthetic Applications
- Synthesis of Derivatives :
- The compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its azetidine structure allows for modifications that can lead to new derivatives with enhanced biological activities .
- Recent studies have reported efficient synthetic routes for creating derivatives that possess improved pharmacological profiles, making 1-(Azetidin-3-yl)-4-tert-butylpiperazine trihydrochloride a valuable precursor in drug development .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Effects on Physicochemical Properties
The tert-butyl group in 1-(Azetidin-3-yl)-4-tert-butylpiperazine trihydrochloride distinguishes it from analogs with smaller or less lipophilic substituents. Key comparisons include:
Notes:
- The tert-butyl group in the target compound likely reduces aqueous solubility compared to methyl or cyclopropyl analogs but improves membrane permeability .
- Azetidine’s strained ring may enhance receptor-binding affinity compared to larger heterocycles like pyrrolidine .
Pharmacological Implications of Substituent Variation
- Benzylpiperazine Analogs: Compounds like 1-(3-trifluoromethylphenyl)piperazine () exhibit strong receptor affinity due to electron-withdrawing substituents.
- Trimetazidine Derivatives : 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride () shares steric bulk but lacks the azetidine moiety. The azetidine in the target compound may confer unique conformational constraints for selective targeting .
- Bucladin-S (Vibazine): This antihistamine contains a bulky 4-chloro-α-phenylbenzyl group.
Key Research Findings and Data Gaps
- Collision Cross-Section Data : 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride has a predicted collision cross-section of 180 Ų (). Similar data for the tert-butyl analog is unavailable but would clarify its conformational behavior in solution .
- Metabolic Stability : Cyclopropyl-substituted analogs show prolonged half-lives in preclinical studies (). The tert-butyl group’s impact on cytochrome P450 interactions remains unstudied but is critical for drug development .
Q & A
Q. What are the key steps for synthesizing 1-(Azetidin-3-yl)-4-tert-butylpiperazine trihydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves:
- Amidation/Alkylation Reactions : Introducing the azetidine and tert-butyl groups to the piperazine core via nucleophilic substitution or coupling reactions. For example, alkylation of 4-tert-butylpiperazine with an azetidine derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the precursor .
- Salt Formation : Conversion to the trihydrochloride salt by treating the free base with concentrated HCl in an anhydrous solvent (e.g., ethanol or dichloromethane) .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize degradation.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) to drive reactions to completion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₁H₂₂N₃·3HCl).
- X-ray Crystallography : For absolute configuration verification (if crystalline derivatives are obtainable) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility Profile : The trihydrochloride salt is highly water-soluble due to ionic interactions but may exhibit limited solubility in non-polar solvents (e.g., hexane).
- Experimental Design Considerations :
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity results)?
Methodological Answer:
- Hypothesis-Driven Approach :
- Scenario 1 : NMR suggests impurities, but HPLC shows >95% purity.
- Action : Perform spiking experiments with suspected byproducts (e.g., tert-butylpiperazine derivatives) to identify unaccounted peaks .
- Scenario 2 : Discrepancies in mass spectrometry vs. theoretical molecular weight.
- Action : Use high-resolution MS (HRMS) to distinguish isotopic clusters from adducts (e.g., Na⁺/K⁺) .
- Cross-Validation : Combine multiple techniques (e.g., LC-MS, elemental analysis) to confirm consistency .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate the compound in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC.
- Thermal Stress : Heat samples at 60°C for 48h in dry and hydrated states to assess hygroscopicity-driven decomposition .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 4°C, desiccated) .
Q. How can receptor-binding studies be designed to elucidate this compound’s pharmacological potential?
Methodological Answer:
Q. What computational methods are effective for predicting collision cross-section (CCS) values or metabolic pathways?
Methodological Answer:
- Collision Cross-Section (CCS) :
- Metabolic Prediction :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
